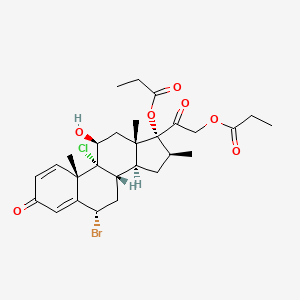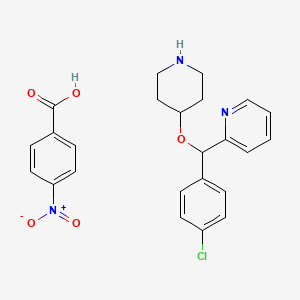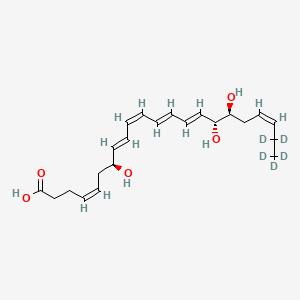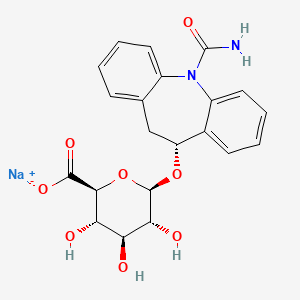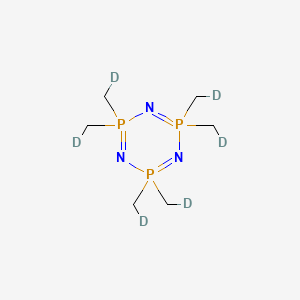
Ultramark 1621
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ultramark 1621 is a commercially available mixture of fluorinated phosphazines. It is primarily used as a reference compound for positive and negative ion fast-atom bombardment high-resolution mass spectrometry. This compound is known for its ability to produce a series of intense peaks extending from 700 to 1900 mass units, making it an invaluable tool for mass spectrometry calibration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Ultramark 1621 involves the synthesis of hexamethyl-1,3,5,2λ⁵,4λ⁵,6λ⁵-triazatriphosphinine. The synthetic route typically includes the reaction of appropriate phosphazine precursors under controlled conditions to achieve the desired fluorinated product. Specific details on the exact synthetic route and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods: Industrial production of this compound follows stringent quality control measures to ensure high purity and consistency. The compound is produced in specialized facilities equipped to handle fluorinated chemicals and ensure the safety and integrity of the product. The production process involves multiple purification steps, including distillation and chromatography, to achieve the required purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Ultramark 1621 primarily undergoes ionization reactions in mass spectrometry applications. It is known for its stability and ability to produce consistent ion peaks under various ionization conditions.
Common Reagents and Conditions:
Positive Ion Fast-Atom Bombardment (FAB): Common matrices include glycerol, nitrobenzyl alcohol, and triethanolamine.
Negative Ion Fast-Atom Bombardment (FAB): Similar matrices are used, with adjustments to ionization conditions to favor negative ion formation.
Major Products Formed: The major products formed during the ionization of this compound are a series of fluorinated phosphazine ions, which are used as calibration points in mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Ultramark 1621 is extensively used in scientific research, particularly in the field of mass spectrometry. Its applications include:
Wirkmechanismus
The mechanism of action of Ultramark 1621 in mass spectrometry involves its ionization under fast-atom bombardment conditions. The compound’s fluorinated phosphazine structure allows it to produce stable and intense ion peaks, which serve as reference points for mass calibration. The molecular targets are the ionization matrices, and the pathways involve the transfer of energy from the fast-atom bombardment to the compound, resulting in ion formation .
Vergleich Mit ähnlichen Verbindungen
Perfluorokerosene (PFK): Another mass calibrant used in high-resolution mass spectrometry, known for its stable fragmentation pattern.
Polyethylene Glycol (PEG): Commonly used in mass spectrometry for calibration due to its well-defined mass peaks.
Triton X-100: Used as a calibrant in positive-ion ammonia chemical ionization-high resolution mass spectrometry.
Uniqueness of Ultramark 1621: this compound is unique due to its ability to produce a wide range of ion peaks, covering a broad mass range from 700 to 1900 mass units. This makes it particularly useful for calibrating mass spectrometers across a wide range of applications. Additionally, its stability and compatibility with various ionization matrices make it a preferred choice for many researchers .
Eigenschaften
CAS-Nummer |
105809-15-2 |
|---|---|
Molekularformel |
C6H18N3P3 |
Molekulargewicht |
225.15 g/mol |
IUPAC-Name |
2,2,4,4,6,6-hexamethyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C6H18N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h1-6H3 |
InChI-Schlüssel |
DEBZEVJNWCNATM-UHFFFAOYSA-N |
SMILES |
CP1(=NP(=NP(=N1)(C)C)(C)C)C |
Kanonische SMILES |
CP1(=NP(=NP(=N1)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione](/img/structure/B586467.png)
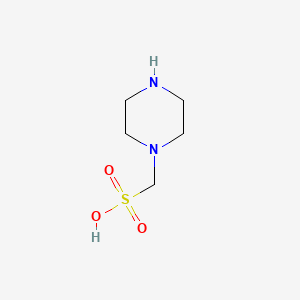
![2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol](/img/structure/B586472.png)
